molecular formula C12H21NO2 B1166394 1H-Isoindol-1-one,3-ethoxyoctahydro-2,5-dimethyl-,(3,3a,5bta,7a)-(9CI) CAS No. 116072-16-3

1H-Isoindol-1-one,3-ethoxyoctahydro-2,5-dimethyl-,(3,3a,5bta,7a)-(9CI)

Cat. No. B1166394
CAS RN: 116072-16-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindol-1-one,3-ethoxyoctahydro-2,5-dimethyl-,(3,3a,5bta,7a)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the family of isoindolones.

Scientific Research Applications

1H-Isoindol-1-one,3-ethoxyoctahydro-2,5-dimethyl-,(3,3a,5bta,7a)-(9CI) has shown potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. It has also been used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds.

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one,3-ethoxyoctahydro-2,5-dimethyl-,(3,3a,5bta,7a)-(9CI) is not well understood. However, it is believed to exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and cytokines involved in the inflammatory response. It has also been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
1H-Isoindol-1-one,3-ethoxyoctahydro-2,5-dimethyl-,(3,3a,5bta,7a)-(9CI) has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. It has also been found to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-Isoindol-1-one,3-ethoxyoctahydro-2,5-dimethyl-,(3,3a,5bta,7a)-(9CI) in lab experiments is its high yield and purity. It is also relatively easy to synthesize. However, its mechanism of action is not well understood, which limits its potential applications in certain fields of research.

Future Directions

There are several future directions for the research of 1H-Isoindol-1-one,3-ethoxyoctahydro-2,5-dimethyl-,(3,3a,5bta,7a)-(9CI). One potential direction is to further investigate its antitumor and anti-inflammatory properties and explore its potential applications in the treatment of various diseases. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Additionally, its potential applications in the synthesis of biologically active compounds and pharmaceuticals should be explored further.

Synthesis Methods

The synthesis of 1H-Isoindol-1-one,3-ethoxyoctahydro-2,5-dimethyl-,(3,3a,5bta,7a)-(9CI) involves the reaction of 3,4-dihydroisoquinoline-1(2H)-carboxylic acid with ethyl diazoacetate in the presence of a copper catalyst. This reaction leads to the formation of the desired compound with high yield and purity.

properties

IUPAC Name

3-ethoxy-2,5-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-15-12-10-7-8(2)5-6-9(10)11(14)13(12)3/h8-10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIRYICUCGZYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC(CCC2C(=O)N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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